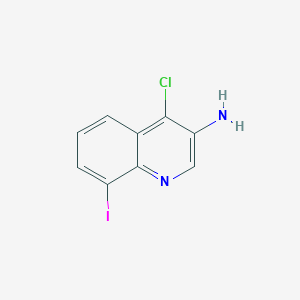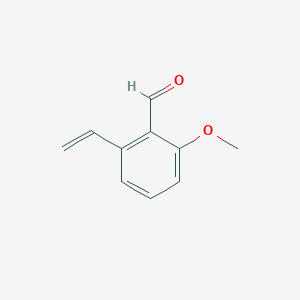
2-Methoxy-6-vinylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-6-vinylbenzaldehyde is an organic compound with the molecular formula C10H10O2 It is a derivative of benzaldehyde, featuring a methoxy group (-OCH3) and a vinyl group (-CH=CH2) attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methoxy-6-vinylbenzaldehyde can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of aluminum hemiaminal intermediates to protect the aldehyde group during the reaction . This method ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxy-6-vinylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and vinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are used under appropriate conditions.
Major Products Formed:
Oxidation: 2-Methoxy-6-vinylbenzoic acid.
Reduction: 2-Methoxy-6-vinylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Methoxy-6-vinylbenzaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methoxy-6-vinylbenzaldehyde involves its interaction with various molecular targets and pathways. For instance, its derivatives may inhibit specific enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial activity . The exact molecular targets and pathways depend on the specific application and derivative being studied.
Comparación Con Compuestos Similares
2-Methoxybenzaldehyde: Lacks the vinyl group, making it less reactive in certain types of chemical reactions.
4,5-Dimethoxy-2-vinylbenzaldehyde: Contains an additional methoxy group, which can influence its reactivity and applications.
Uniqueness: 2-Methoxy-6-vinylbenzaldehyde is unique due to the presence of both methoxy and vinyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in organic synthesis and various applications.
Propiedades
Número CAS |
1228180-97-9 |
|---|---|
Fórmula molecular |
C10H10O2 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
2-ethenyl-6-methoxybenzaldehyde |
InChI |
InChI=1S/C10H10O2/c1-3-8-5-4-6-10(12-2)9(8)7-11/h3-7H,1H2,2H3 |
Clave InChI |
MAZPJEQVWGSSML-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1C=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


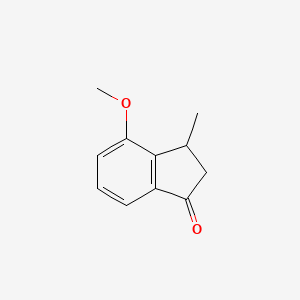

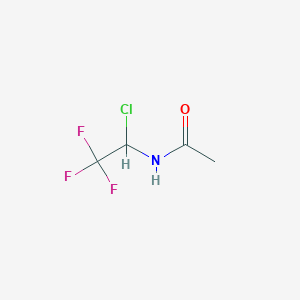
![2-Chloro-6a,7,8,9,10,11-hexahydroazepino[2,1-h]pteridin-6(5H)-one](/img/structure/B12970637.png)
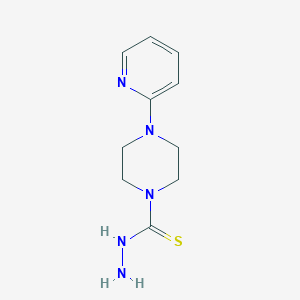

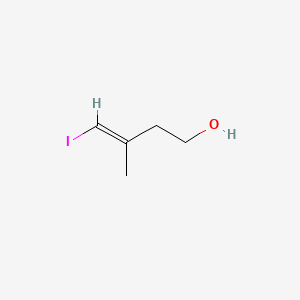

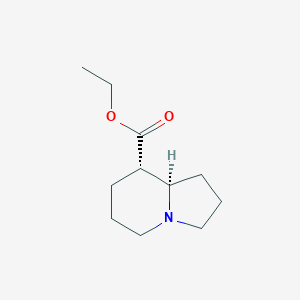
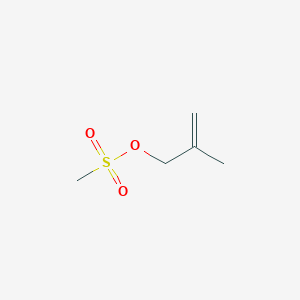


![(S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate](/img/structure/B12970704.png)
